molecular formula C16H17N3O B6897353 3-phenyl-N-pyridin-3-ylpyrrolidine-1-carboxamide

3-phenyl-N-pyridin-3-ylpyrrolidine-1-carboxamide

Cat. No.: B6897353
M. Wt: 267.33 g/mol
InChI Key: DHYVJNNHIYEKHY-UHFFFAOYSA-N
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Description

3-phenyl-N-pyridin-3-ylpyrrolidine-1-carboxamide is a compound that features a pyrrolidine ring, a phenyl group, and a pyridine moiety. This compound is of interest due to its potential biological activities and its structural complexity, which makes it a valuable scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-pyridin-3-ylpyrrolidine-1-carboxamide typically involves the construction of the pyrrolidine ring followed by the introduction of the phenyl and pyridine groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a carbonyl compound can form the pyrrolidine ring, which is then functionalized with the phenyl and pyridine groups through nucleophilic substitution or other suitable reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-pyridin-3-ylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrrolidine ring or the phenyl and pyridine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or halides under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .

Scientific Research Applications

3-phenyl-N-pyridin-3-ylpyrrolidine-1-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-phenyl-N-pyridin-3-ylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets. It may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.

    Phenylpyridine derivatives: Compounds with phenyl and pyridine groups but different core structures.

Uniqueness

3-phenyl-N-pyridin-3-ylpyrrolidine-1-carboxamide is unique due to its specific combination of a pyrrolidine ring, phenyl group, and pyridine moiety. This unique structure contributes to its distinct biological activities and makes it a valuable compound for research and development .

Properties

IUPAC Name

3-phenyl-N-pyridin-3-ylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c20-16(18-15-7-4-9-17-11-15)19-10-8-14(12-19)13-5-2-1-3-6-13/h1-7,9,11,14H,8,10,12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHYVJNNHIYEKHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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